molecular formula C8H11NO2S B1293701 2,4-Dimethylbenzenesulfonamide CAS No. 7467-12-1

2,4-Dimethylbenzenesulfonamide

Cat. No.: B1293701
CAS No.: 7467-12-1
M. Wt: 185.25 g/mol
InChI Key: UGBKWMBOBQOCSS-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a derivative of benzenesulfonamide, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) followed by the introduction of the sulfonamide group. The reaction typically involves the following steps:

    Sulfonation: 2,4-Dimethylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.

    Amidation: The resulting 2,4-dimethylbenzenesulfonic acid is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Various substituted derivatives of this compound.

    Oxidation: Oxidized products such as sulfonic acids.

    Reduction: Reduced products such as amines.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2,4-Dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific enzyme targeted, which can vary based on the application.

Comparison with Similar Compounds

2,4-Dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    Benzenesulfonamide: Lacks the methyl groups, making it less hydrophobic.

    4-Methylbenzenesulfonamide: Contains only one methyl group, resulting in different chemical properties.

    N-Phenylbenzenesulfonamide: Contains a phenyl group instead of methyl groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBKWMBOBQOCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225645
Record name m-Xylene-4-sulphonamide
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-12-1
Record name 2,4-Dimethylbenzenesulfonamide
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Record name m-Xylene-4-sulphonamide
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Record name 2,4-Xylenesulfonamide
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Record name 2,4-Dimethylbenzenesulfonamide
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Synthesis routes and methods

Procedure details

N-Methyl-4-methylbenzene sulfonamide (3.70 g, 0.02 mol) and 4-methylbenzoyl chloride (3.08 g, 0.02 mol) were dissolved in xylene and refluxed for 72 hrs. After evaporation of the xylene, the residue was dissolved in ethyl acetate and washed with dilute sodium carbonate solution. After separation, drying over anhydrous magnesium sulfate and evaporation of the solvent in vacuo, the residue was recrystallized from hexane-ethyl acetate to give N-4-methylbenzoyl-N*-methyl-4-methylbenzene sulfonamide mp 90–92° C. MS m/z 303. (M+ calcd for C16H17NO3S=303). H NMR (300 Mhz, CDCl3) d 2.30 (s, 3, CH3), 2.46 (s, 3, CH3), 7.21 (m, 2, aromatic), 7.35 (m, 2, aromatic), 7.49 (m, 2, aromatic), 7.84 (m, 2, aromatic).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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